Benzoylmethyltriphenylphosphonium chloride
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Description
Benzoylmethyltriphenylphosphonium chloride is a quaternary phosphonium salt with a benzyl group attached to the phosphorus atom. It is a compound of interest in various chemical reactions due to its ability to form radicals and act as a reagent in oxidation and deprotection reactions.
Synthesis Analysis
The synthesis of benzyltriphenylphosphonium chloride derivatives can be achieved through the reaction of triphenylphosphine with benzyl halides. For example, the reaction of triphenylphosphine with benzylbromide leads to the formation of benzyltriphenylphosphonium bromide, which can be further treated with elemental bromine to obtain benzyltriphenylphosphonium tribromide . These reactions typically result in the formation of colorless or red crystals, depending on the halide used, and are characterized by their triclinic or monoclinic crystal structures .
Molecular Structure Analysis
The molecular structure of benzyltriphenylphosphonium chloride derivatives has been determined through crystallographic studies. These compounds exhibit tetrahedral coordination around the phosphorus atom, with significant bond distances between the phosphorus and carbon or nitrogen atoms. For instance, the structure of benzyl(diethylamino)diphenylphosphonium chloride shows tetrahedral coordination with average bond distances of P-C(sp3) 1.76 Å, P-C(sp2) 1.80 Å, and P-N 1.63 Å .
Chemical Reactions Analysis
Benzyltriphenylphosphonium chloride is involved in various chemical reactions. It can react with eaq− to form benzyl radicals and triphenylphosphine, with a high rate constant, indicating a rapid reaction . Additionally, it serves as a precursor to benzyltriphenylphosphonium peroxymonosulfate, which is a stable white powder used for the oxidation of alcohols under solvent-free conditions . This compound is also effective in the deprotection of dithioacetals, trimethylsilyl and tetrahydropyranyl ethers, and ethylene acetals, often resulting in high yields and under mild conditions .
Physical and Chemical Properties Analysis
Benzyltriphenylphosphonium chloride and its derivatives are generally soluble in organic solvents such as acetonitrile, chloroform, and dichloromethane, and slightly soluble in carbon tetrachloride, ether, and hexane . The solubility of the complex formed between benzyltriphenylphosphonium chloride and sodium dodecyl sulfate can be influenced by factors such as ionic strength, temperature, and the presence of urea . The physical properties, such as solubility and crystal structure, are crucial for the practical application of these compounds in chemical synthesis.
Safety And Hazards
While specific safety data for Benzoylmethyltriphenylphosphonium chloride was not found, general precautions for handling similar chemical compounds include avoiding contact with eyes and skin, avoiding dust formation, using only under a chemical fume hood, not breathing dust/fume/gas/mist/vapors/spray, and not ingesting . If swallowed, immediate medical assistance should be sought .
Future Directions
While specific future directions for Benzoylmethyltriphenylphosphonium chloride were not found, the compound’s potential applications in the synthesis of other organic compounds could be explored further. For instance, its use in the synthesis of 2-substituted benzazoles suggests potential applications in the development of new synthetic methods .
properties
IUPAC Name |
phenacyl(triphenyl)phosphanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22OP.ClH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTCGJRBQMOICX-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClOP |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40937386 |
Source
|
Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoylmethyltriphenylphosphonium chloride | |
CAS RN |
1678-18-8 |
Source
|
Record name | 1678-18-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136103 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Oxo-2-phenylethyl)(triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40937386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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